molecular formula C12H12N2O4 B11534351 N-[2-(furan-2-carbonylamino)ethyl]furan-2-carboxamide CAS No. 49807-94-5

N-[2-(furan-2-carbonylamino)ethyl]furan-2-carboxamide

Cat. No.: B11534351
CAS No.: 49807-94-5
M. Wt: 248.23 g/mol
InChI Key: IBVXYNNDKRCJFW-UHFFFAOYSA-N
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Description

N-[2-(furan-2-carbonylamino)ethyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. Furan derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-carbonylamino)ethyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with ethylenediamine in the presence of a coupling reagent. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-carbonylamino)ethyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(furan-2-carbonylamino)ethyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-carbonylamino)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antibacterial, antifungal, or anticancer effects. The exact molecular pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • N-(2-(benzyl)thio)ethyl)furan-3-carboxamide

Uniqueness

N-[2-(furan-2-carbonylamino)ethyl]furan-2-carboxamide is unique due to its specific structure, which allows it to exhibit a wide range of biological activities. Its dual furan rings provide a versatile platform for chemical modifications, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

CAS No.

49807-94-5

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

N-[2-(furan-2-carbonylamino)ethyl]furan-2-carboxamide

InChI

InChI=1S/C12H12N2O4/c15-11(9-3-1-7-17-9)13-5-6-14-12(16)10-4-2-8-18-10/h1-4,7-8H,5-6H2,(H,13,15)(H,14,16)

InChI Key

IBVXYNNDKRCJFW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NCCNC(=O)C2=CC=CO2

solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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